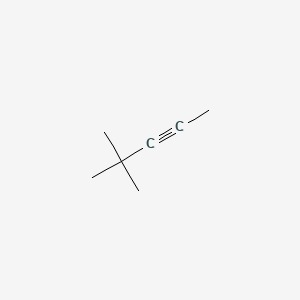

4,4-Dimethyl-2-pentin

Übersicht

Beschreibung

4,4-Dimethyl-2-pentyne is a chemical compound with the molecular formula C7H12 . It is also known by other names such as 4,4-dimethylpent-2-yne, tert-Butyl methyl acetylene, and has the CAS number 999-78-0 . It is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes . It is also used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/ N-heterocyclic carbene .

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-pentyne consists of seven carbon atoms and twelve hydrogen atoms . The InChI representation of the molecule isInChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3 . Chemical Reactions Analysis

4,4-Dimethyl-2-pentyne is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes . It is also used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/ N-heterocyclic carbene .Physical and Chemical Properties Analysis

The molecular weight of 4,4-Dimethyl-2-pentyne is 96.17 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 96.093900383 g/mol . The topological polar surface area is 0 Ų .Wissenschaftliche Forschungsanwendungen

Organometallische Chemie

4,4-Dimethyl-2-pentin: wird in organometallischen Reaktionen aufgrund seiner Fähigkeit eingesetzt, mit hoher Regioselektivität in die Pd-C-Bindung von cyclopalladatierten Komplexen einzuschieben . Diese Eigenschaft ist besonders wertvoll bei der Synthese komplexer Moleküle, bei denen die Kontrolle der Pfade metallkatalysierter Reaktionen entscheidend ist.

Synthese von Pyrimidindionen

Im Bereich der pharmazeutischen Chemie dient This compound als Vorläufer für die Synthese von Pyrimidindionen . Diese Verbindungen werden durch Reaktion mit Isocyanat in Gegenwart von Nickel und N-heterocyclischen Carbenen synthetisiert, die aufgrund ihrer biologischen Aktivitäten für pharmazeutische Anwendungen wichtig sind.

Wirkmechanismus

Target of Action

4,4-Dimethyl-2-pentyne is primarily used in organometallic reactions . Its primary targets are the palladium-carbon (Pd-C) bonds of cyclopalladated complexes .

Mode of Action

The compound interacts with its targets by inserting into the Pd-C bond of cyclopalladated complexes . This interaction is characterized by high regioselectivity , which means it prefers certain positions over others in these complexes.

Result of Action

The primary result of 4,4-Dimethyl-2-pentyne’s action is the formation of new organometallic complexes . For example, it is used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene .

Eigenschaften

IUPAC Name |

4,4-dimethylpent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOALCTWKQSWRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244289 | |

| Record name | 2-Pentyne, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-78-0 | |

| Record name | 2-Pentyne, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentyne, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,4-Dimethyl-2-pentyne react with cyclopalladated complexes?

A1: Research suggests that the reaction outcome of 4,4-Dimethyl-2-pentyne with cyclopalladated complexes is heavily influenced by the nature of the donor group attached to the palladium metal center []. Two main reactivity patterns have been observed. In certain instances, 4,4-Dimethyl-2-pentyne inserts into the carbon-palladium bond with specific regioselectivity. This selectivity is believed to be governed by the trans effect of the donor group, influencing the electronic environment around the palladium center. This highlights the importance of ligand design in controlling the reactivity of organometallic complexes.

Q2: Can you provide an example of 4,4-Dimethyl-2-pentyne's use in synthesizing heterocyclic compounds?

A2: One example involves the synthesis of tungstenacyclobutadiene complexes []. When the tungsten alkylidyne complex, [CF(3)-ONO]W≡C((t)Bu)(OEt(2)) (where CF(3)-ONO = (MeC(6)H(3)[C(CF(3))(2)O])(2)N(3-)), reacts with 4,4-Dimethyl-2-pentyne, it yields the corresponding tungstenacyclobutadiene complex, [CF(3)-ONO]W[κ(2)-C((t)Bu)C(Me)C((t)Bu)]. This reaction showcases the utility of 4,4-Dimethyl-2-pentyne in constructing complex cyclic organometallic compounds.

Q3: Are the tungstenacyclobutadiene complexes formed with 4,4-Dimethyl-2-pentyne stable?

A3: Yes, research indicates that the tungstenacyclobutadiene complexes formed with 4,4-Dimethyl-2-pentyne, such as [CF(3)-ONO]W[κ(2)-C((t)Bu)C(Me)C((t)Bu)], exhibit remarkable stability []. Studies have shown that these complexes resist undergoing retro-[2 + 2]-cycloaddition even at high temperatures (200 °C) or in the presence of strong nucleophiles like PMe(3). Density Functional Theory (DFT) calculations suggest that this stability is attributed to a specific bonding interaction between the pincer ligand's nitrogen lone pair and the tungsten-carbon triple bond, forming an "inorganic enamine" structure. This electronic stabilization contributes to the observed lack of reactivity.

Q4: Beyond its use in organometallic chemistry, are there any spectroscopic studies on 4,4-Dimethyl-2-pentyne itself?

A4: Yes, vibrational analysis studies have been conducted on 4,4-Dimethyl-2-pentyne []. These studies provide insights into the molecule's vibrational modes and its structural characteristics. While specific data from the study is not detailed in the provided abstract, vibrational analysis techniques like infrared (IR) and Raman spectroscopy offer valuable information about molecular vibrations, bond strengths, and functional groups present within the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)